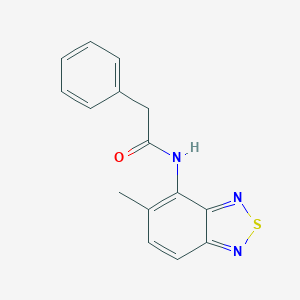
3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide, also known as DMSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been found to possess unique properties that make it an attractive candidate for use in various research studies. In
作用機序
The mechanism of action of 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide has been shown to inhibit the activity of various enzymes such as topoisomerase II and protein kinase C, which are involved in DNA replication and cell signaling, respectively. Additionally, 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide has been shown to inhibit the activation of various signaling pathways such as the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide has been found to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit inflammation, and modulate the immune system. 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of DNA replication and the activation of pro-apoptotic proteins. Additionally, 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide has been found to inhibit the production of various inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. Finally, 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide has been shown to modulate the immune system by increasing the production of various immune cells such as T cells and natural killer cells.
実験室実験の利点と制限
One of the main advantages of using 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide in lab experiments is its ability to inhibit the growth of various cancer cell lines, which makes it a potential candidate for the development of anticancer drugs. Additionally, 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide has been found to have anti-inflammatory and antiviral properties, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of using 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for the research on 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide, including its use as a potential drug candidate for the treatment of various diseases, its potential use in combination therapies, and its use in the development of new drug delivery systems. Additionally, further research is needed to fully understand the mechanism of action of 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide and its potential side effects.
合成法
The synthesis of 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with pyridine-4-amine. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified by recrystallization. The yield of the reaction is typically around 60-70%, and the purity of the product is confirmed by various analytical techniques such as NMR and mass spectrometry.
科学的研究の応用
3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide has been found to have various scientific research applications, including its use as a potential anticancer agent, anti-inflammatory agent, and antiviral agent. In cancer research, 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis. Additionally, 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide has been shown to have antiviral properties, which make it a potential candidate for the treatment of viral infections such as HIV and hepatitis B.
特性
分子式 |
C13H14N2O4S |
|---|---|
分子量 |
294.33 g/mol |
IUPAC名 |
3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O4S/c1-18-12-4-3-11(9-13(12)19-2)20(16,17)15-10-5-7-14-8-6-10/h3-9H,1-2H3,(H,14,15) |
InChIキー |
OHQBPOCBXDNIDY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=NC=C2)OC |
正規SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=NC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246173.png)
![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)


![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246177.png)
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246179.png)
![1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246183.png)


![N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B246192.png)
![N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246198.png)
![N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B246199.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246202.png)